molecular formula C61H94N18O16 B1142577 Allatostatin I CAS No. 123338-10-3

Allatostatin I

Cat. No. B1142577
CAS RN: 123338-10-3
M. Wt: 1335.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Allatostatin I inhibits juvenile hormone synthesis by corpora allata from mated females and last-instar larvae of D. punctata and corpora allata of adult female Periplaneta americana .


Molecular Structure Analysis

The molecular weight of Allatostatin I is 1335.51. Its formula is C61H94N18O16 . The sequence of Allatostatin I is Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 .


Physical And Chemical Properties Analysis

Allatostatin I is a tridecapeptide with a molecular weight of 1335.51 and a formula of C61H94N18O16 . More detailed physical and chemical properties are not available in the current data .

Scientific Research Applications

  • Quantum Dot Conjugation for Imaging and Transfection : Allatostatin I from Drosophila melanogaster has been used to transfect living cells and transport quantum dots within cells, including the cytoplasm and nucleus. This has implications for high-efficiency cell transfection and nucleus-specific cell labeling, potentially enhancing photodynamic therapy effectiveness (Biju et al., 2007).

  • Optimization as Insect Growth Regulators (IGRs) : Research on allatostatins has led to the development of potent bioactive analogs for use as IGRs. The creation of novel analogs, such as analog A6, suggests potential in developing new IGRs (Wang et al., 2019).

  • Discovery and Characterization : The identification and primary structure analysis of allatostatin in insects, such as the cockroach Diploptera punctata, has been foundational in understanding its role in inhibiting juvenile hormone synthesis (Pratt et al., 1989).

  • Allatostatin in Hemocytes : The presence of allatostatin in granular hemocytes of D. punctata suggests a role in hemolymph activities beyond juvenile hormone regulation (Skinner et al., 1997).

  • Physiological Interactions and Receptor Studies : Studies have explored how various allatostatins interact with each other and with receptors, providing insights into their regulatory mechanisms in insects (Tobe et al., 2000).

  • Comparative Genomic and cDNA Studies : Comparisons between different species, such as Periplaneta americana and D. punctata, have revealed the organization of allatostatin precursors, contributing to a broader understanding of these peptides (Ding et al., 1995).

  • Synthesis and Biological Activity of Analogs : Creating and studying analogs of allatostatins have led to potential new compounds for pest control, demonstrating the practical applications of this peptide (Xie et al., 2011).

  • Role in Juvenile Hormone Synthesis Modulation : Research on allatostatins in insects and crustaceans has contributed to our understanding of their role in regulating juvenile hormone synthesis (Stay & Tobe, 2007).

  • Cloning and Gene Characterization : Molecular cloning of the allatostatin gene from Diploptera punctata has been a significant step in understanding the genetic basis of its production and regulation (Donly et al., 1993).

Mechanism of Action

Allatostatin A (AstA) peptides, which include Allatostatin I, have been found to regulate feeding, growth, activity/sleep, and learning in insects and other panarthropods . Allatostatin is found in the cells in a small neuronal cluster, the frontal ganglion. It is also present in the axons which leave the frontal ganglion and run across the surface of the gut .

Future Directions

Research on Allatostatin I and its family has gained broad attraction in insect neuroscience and physiology, as new genetic tools are increasingly uncovering their wide-ranging pleiotropic functions with high cellular resolution . Future research on Allatostatin I and invertebrate neuropeptides in general could focus on further understanding their core functions and their role in the regulation of metabolism and reproduction .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67)/t34-,35+,39+,40+,41+,42+,43-,44-,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAFHXYVWUEZIJ-NDWWHVDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H94N18O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.